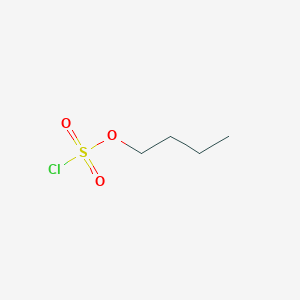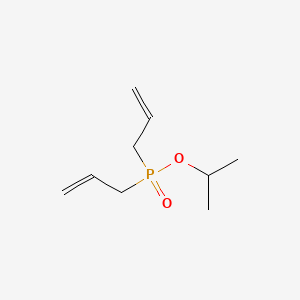
Diallylphosphinic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallylphosphinic acid isopropyl ester is an organophosphorus compound characterized by the presence of both allyl and isopropyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diallylphosphinic acid isopropyl ester typically involves the esterification of diallylphosphinic acid with isopropanol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where diallylphosphinic acid and isopropanol are mixed in the presence of a catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The ester group in this compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted phosphinic esters.
Aplicaciones Científicas De Investigación
Diallylphosphinic acid isopropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of flame retardants and plasticizers, enhancing the properties of polymers.
Mecanismo De Acción
The mechanism by which diallylphosphinic acid isopropyl ester exerts its effects depends on its specific application. In catalysis, for example, the compound acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
- Diallylphosphinic acid methyl ester
- Diallylphosphinic acid ethyl ester
- Diallylphosphinic acid butyl ester
Comparison: Diallylphosphinic acid isopropyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. Compared to its methyl, ethyl, and butyl counterparts, the isopropyl ester may exhibit different solubility, boiling points, and steric effects, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
665-67-8 |
|---|---|
Fórmula molecular |
C9H17O2P |
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
2-bis(prop-2-enyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H17O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |
Clave InChI |
AAIICOIERHMMDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
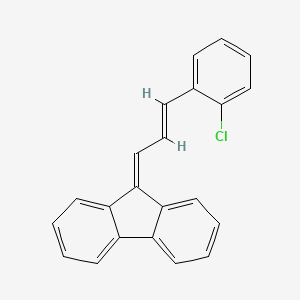
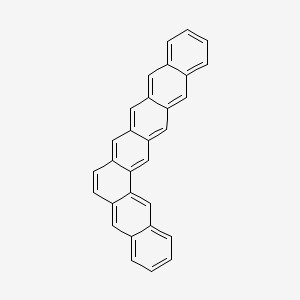
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
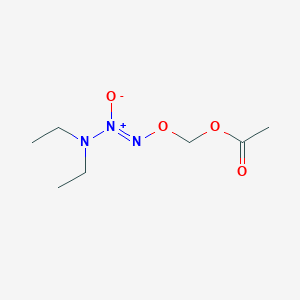
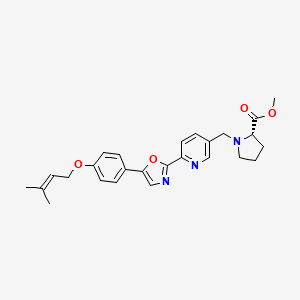
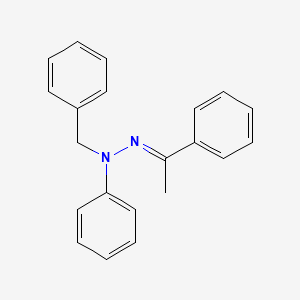
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)

